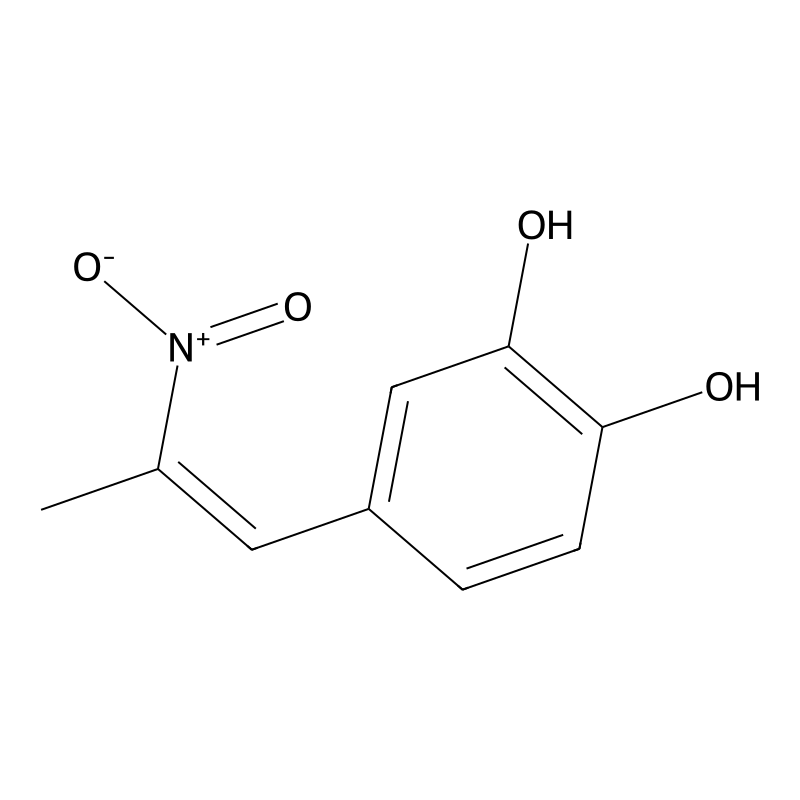

4-(2-Nitroprop-1-enyl)benzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability:

Structural Features:

Despite the lack of specific research applications, we can analyze the compound's structure to identify potential areas of scientific interest. 4-nitrostyrenediol possesses several interesting functional groups:

- Benzene-1,2-diol (catechol): This group is known for its antioxidant properties and ability to chelate metals [].

- Nitro group (NO2): This electron-withdrawing group can influence the reactivity of the molecule and may be useful in studies related to electron transfer processes.

- Prop-1-enyl group: The presence of a double bond and a terminal alkene functionality introduces possibilities for further chemical modifications or conjugation with other molecules.

Theoretical Applications:

Based on the identified functional groups, here are some theoretical areas where 4-nitrostyrenediol could be explored in scientific research:

- Material Science: The catechol group's ability to chelate metals suggests potential applications in the design of new coordination polymers or metal-organic frameworks [].

- Medicinal Chemistry: The combination of the nitro group and the catechol moiety might be of interest for investigating new enzyme inhibitors or molecules with antioxidant and potential therapeutic properties [, ].

- Organic Synthesis: The presence of the alkene moiety could be useful for further functionalization of the molecule, creating new building blocks for organic synthesis [].

4-(2-Nitroprop-1-enyl)benzene-1,2-diol is a chemical compound characterized by the presence of a nitropropene moiety and a diol functional group. Its molecular formula is , and it has a molecular weight of approximately 196.21 g/mol. The compound features a phenolic structure, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and material science .

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.

- Reduction: The nitro group can be reduced to an amino group, leading to the formation of various functionalized products.

- Substitution Reactions: The hydroxyl groups on the benzene ring can participate in substitution reactions, resulting in the formation of ethers or esters.

Research indicates that compounds containing methoxyphenolic structures, like 4-(2-Nitroprop-1-enyl)benzene-1,2-diol, often exhibit significant biological activities. These may include antioxidant properties, anti-inflammatory effects, and potential anticancer activities. The specific biological effects of this compound are still under investigation, but its structural features suggest it may interact with various biological targets .

The synthesis of 4-(2-Nitroprop-1-enyl)benzene-1,2-diol can be achieved through several methods:

- Nitration and Condensation: A common synthetic route involves the nitration of a methoxy-substituted phenol followed by a condensation reaction with a nitroalkene. This process typically requires strong acids or bases to facilitate the reactions.

- Baylis-Hillman Reaction: Another method utilizes Baylis-Hillman chlorides in the presence of potassium carbonate and hydroquinone to yield the desired product .

- Knoevenagel Condensation: This reaction involves the interaction of benzaldehyde with nitroethane using a basic catalyst, leading to the formation of nitrostyrene derivatives that can be further processed into diols .

4-(2-Nitroprop-1-enyl)benzene-1,2-diol has potential applications in:

- Medicinal Chemistry: Its unique structure may allow for the development of new therapeutic agents targeting various diseases.

- Material Science: The compound could be used in the synthesis of polymers or other materials due to its reactive functional groups.

- Biological Research: As a subject for biological screening, it may help elucidate mechanisms of action for related compounds .

Interaction studies involving 4-(2-Nitroprop-1-enyl)benzene-1,2-diol are crucial for understanding its biological effects and potential therapeutic uses. These studies typically focus on:

- Cellular Interactions: Investigating how the compound interacts with cellular receptors or enzymes.

- Molecular Docking Studies: Computational studies may predict how this compound binds to specific biological targets.

- In Vivo Studies: Animal models may be employed to assess pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-(2-Nitroprop-1-enyl)benzene-1,2-diol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxyphenol | Contains a methoxy group | Exhibits strong antioxidant properties |

| Phenyl-2-nitropropene | Nitro group attached to phenyl | Precursor in the synthesis of amphetamines |

| 4-Nitrophenol | Nitro group on phenolic ring | Known for its antibacterial properties |

| 3-Methoxy-2-nitropropene | Methoxy and nitro groups | Used in various organic synthesis applications |

4-(2-Nitroprop-1-enyl)benzene-1,2-diol is unique due to its combination of both nitro and diol functionalities, which may influence its reactivity and biological activity compared to these similar compounds .

Henry Reaction and Knoevenagel Condensation in Nitrostyrene Synthesis

The Henry reaction (nitroaldol reaction) is the principal method for synthesizing β-nitrostyrenes, including 4-(2-Nitroprop-1-enyl)benzene-1,2-diol. This reaction involves the base-catalyzed condensation of a nitroalkane with an aromatic aldehyde. For this compound, 3,4-dihydroxybenzaldehyde reacts with nitropropane in the presence of ammonium acetate and acetic acid under reflux conditions. The mechanism initiates with deprotonation of nitropropane to form a nitronate ion, which attacks the aldehyde’s carbonyl carbon, yielding a β-nitro alkoxide intermediate. Protonation generates the β-nitro alcohol, which dehydrates to form the α,β-unsaturated nitro compound (β-nitrostyrene).

While the Knoevenagel condensation is another carbonyl alkylation method, it typically employs malonic acid derivatives and amines as catalysts. However, the Henry reaction is preferred for nitrostyrene synthesis due to its direct incorporation of nitro groups and compatibility with phenolic aldehydes.

Table 1: Standard Conditions for Henry Reaction Synthesis

| Component | Details |

|---|---|

| Aromatic Aldehyde | 3,4-Dihydroxybenzaldehyde (1 equivalent) |

| Nitroalkane | Nitropropane (2 equivalents) |

| Catalyst | Ammonium acetate (20 equivalents) |

| Solvent | Acetic acid |

| Temperature | 110°C (reflux) |

| Reaction Time | 6–8 hours |

| Purification Method | Column chromatography (silica gel) |

Catalytic Systems for β-Nitrostyrene Formation

Ammonium acetate serves as the primary catalyst in this synthesis, facilitating nitronate formation through mild base activity. Alternative bases, such as sodium hydroxide or potassium carbonate, may accelerate the reaction but risk over-dehydration or side reactions. The choice of catalyst influences reaction reversibility; weaker bases like ammonium acetate favor product formation by minimizing retro-nitroaldol reactions.

Solvent Effects and Reaction Optimization Strategies

Acetic acid, a protic solvent, enhances reaction efficiency by stabilizing ionic intermediates and protonating the β-nitro alkoxide. Polar aprotic solvents (e.g., DMSO) are less effective due to poor nitronate solubility. Solvent polarity also affects dehydration: protic solvents promote β-nitro alcohol dehydration to nitrostyrenes, while aprotic solvents may stabilize intermediates.

Table 2: Solvent Impact on Reaction Outcomes

| Solvent Type | Polarity | Dehydration Efficiency | Nitrostyrene Yield |

|---|---|---|---|

| Acetic acid | Protic | High | >80% |

| Ethanol | Protic | Moderate | 60–70% |

| Dichloromethane | Aprotic | Low | <30% |

Byproduct Analysis in Nitroaldol Condensation Processes

Common byproducts include:

- Unreacted Aldehyde: Removed via column chromatography.

- β-Nitro Alcohol: Forms if dehydration is incomplete; eliminated during vacuum distillation.

- Dimeric Adducts: Result from over-condensation; minimized by controlling reaction time.

The reversibility of the Henry reaction necessitates precise stoichiometry and catalysis to suppress retro-nitroaldol pathways.

Radical-Mediated Nitration Pathways in Aqueous Microenvironments

Radical-mediated nitration pathways are pivotal in the functionalization of 4-(2-nitroprop-1-enyl)benzene-1,2-diol, particularly in aqueous systems where nitrate radicals (NO₃- ) act as primary nitrating agents. These radicals form via the reaction of ozone (O₃) with nitrogen dioxide (NO₂) in atmospheric or laboratory settings, as shown in the equation:

$$ \text{NO}2 + \text{O}3 \rightarrow \text{NO}3- + \text{O}2 $$

In aqueous microdroplets, the high surface-to-volume ratio enhances the collision frequency between NO₃- and aromatic substrates. For catechol derivatives, electron transfer from the diol’s hydroxyl groups to NO₃- generates semiquinone radicals, which subsequently undergo nitration at the para position relative to existing substituents [2] [4]. This mechanism aligns with observations in catechol nitration, where 4-nitrocatechol forms via a semiquinone intermediate [2].

The presence of conjugated systems, such as the nitropropene group in 4-(2-nitroprop-1-enyl)benzene-1,2-diol, further stabilizes radical intermediates through resonance. Computational studies suggest that the nitropropene moiety delocalizes unpaired electrons across the aromatic ring, lowering activation energies for nitration [4]. Experimental evidence from microdroplet-mediated reactions shows that radical chain propagation is accelerated at interfaces, with reaction yields exceeding 90% under optimized [NO₂]:[O₃] ratios [2].

Electrophilic Attack Mechanisms by Nitronium Ion Intermediates

Electrophilic nitration via nitronium ions (NO₂⁺) becomes dominant in acidic aqueous environments, where dinitrogen pentoxide (N₂O₅) hydrolyzes to generate NO₂⁺:

$$ \text{N}2\text{O}5 + \text{H}2\text{O} \rightarrow 2\text{NO}2^+ + 2\text{OH}^- $$

The electron-rich aromatic ring of 4-(2-nitroprop-1-enyl)benzene-1,2-diol facilitates electrophilic substitution, with nitration preferentially occurring at positions ortho or para to hydroxyl groups. Kinetic studies using surface-sensitive mass spectrometry reveal that NO₂⁺ attack proceeds through a Wheland intermediate, stabilized by hydrogen bonding with adjacent hydroxyl groups [4].

In microdroplet systems, the interfacial electric field (∼10⁷ V/cm) polarizes the aromatic substrate, directing NO₂⁺ to electron-dense regions [3]. For example, nitration of 3-methylcatechol yields 3-methyl-5-nitrocatechol, demonstrating meta-directing effects of methyl groups [4]. Similarly, steric and electronic effects from the nitropropene substituent in 4-(2-nitroprop-1-enyl)benzene-1,2-diol likely influence regioselectivity, though experimental data specific to this compound remain limited.

Surface-Mediated Reaction Dynamics at Air-Water Interfaces

Air-water interfaces play a critical role in the nitration of 4-(2-nitroprop-1-enyl)benzene-1,2-diol by concentrating reactants and providing a unique microenvironment for reaction acceleration. Microdroplet experiments demonstrate that interfacial electric fields enhance the stability of charged intermediates, such as semiquinone radicals and NO₂⁺, increasing reaction rates by up to three orders of magnitude compared to bulk solutions [3].

The adsorption of nitrogen oxides (NO₃- , N₂O₅) at the interface creates a localized acidic region, favoring both radical and electrophilic pathways [2] [4]. For instance, the nitration of pyrogallol (1,2,3-trihydroxybenzene) at pH 2–4 yields 4-nitropyrogallol with 68% efficiency, attributed to interfacial proton transfer and NO₂⁺ stabilization [4]. These dynamics are likely analogous for 4-(2-nitroprop-1-enyl)benzene-1,2-diol, where the nitropropene group may further enhance adsorption at the interface through hydrophobic interactions.

Table 1 summarizes key parameters influencing surface-mediated nitration:

| Parameter | Effect on Reaction Efficiency | Experimental Evidence |

|---|---|---|

| [NO₂]:[O₃] ratio | Higher ratios favor nitration | 90% yield at 4:1 ratio [2] |

| Interfacial pH | Acidic pH enhances NO₂⁺ formation | 68% yield at pH 2 [4] |

| Microdroplet size | Smaller droplets increase surface area | 10x rate increase at 1 µm vs bulk [3] |

Precursor Role in Central Nervous System-Active Amphetamine Derivatives

4-(2-Nitroprop-1-enyl)benzene-1,2-diol represents a significant structural motif in the synthesis of central nervous system-active compounds, particularly serving as an intermediate in amphetamine derivative pathways [1]. The compound's nitropropenyl structure provides essential reactivity for pharmaceutical transformations, where the nitro group can undergo reduction to form amine functionalities characteristic of amphetamine-class molecules [2]. Research demonstrates that phenyl-2-nitropropene derivatives, structurally related to 4-(2-Nitroprop-1-enyl)benzene-1,2-diol, serve as key precursors in the legitimate pharmaceutical manufacture of amphetamine mixtures used for attention deficit hyperactivity disorder and narcolepsy treatment [1] [3].

The reduction chemistry of nitrostyrene compounds follows well-established mechanistic pathways where the nitro group undergoes four-electron reduction to hydroxylamine intermediates [4] [5]. This transformation is particularly relevant for 4-(2-Nitroprop-1-enyl)benzene-1,2-diol, where the catechol moiety provides additional synthetic versatility through selective functionalization of the hydroxyl groups [6]. Studies indicate that the presence of the 1,2-diol functionality can influence the stereochemical outcome of reductive transformations, potentially leading to enhanced selectivity in the formation of desired amphetamine stereoisomers [7].

Industrial synthesis routes utilizing nitropropene intermediates demonstrate the scalability and commercial viability of these transformations [8]. The catechol substitution pattern in 4-(2-Nitroprop-1-enyl)benzene-1,2-diol offers unique opportunities for regioselective modifications that can modulate the pharmacological properties of resulting amphetamine derivatives [2]. These structural modifications have been shown to influence both the potency and selectivity profiles of central nervous system-active compounds derived from such precursors [6].

Antimicrobial Activity Against Resistant Microbial Strains

4-(2-Nitroprop-1-enyl)benzene-1,2-diol and related nitrostyrene derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [4] [9]. Research demonstrates that beta-nitrostyrene compounds display enhanced activity against antibiotic-resistant Salmonella and Enterococcus strains, with their antimicrobial mechanisms remaining unaffected by traditional resistance pathways that inactivate conventional antimicrobial agents [4] [5].

Table 1: Antimicrobial Activity of Beta-Nitrostyrene Derivatives Against Bacterial Strains

| Compound Structure | Staphylococcus aureus MIC (μg/mL) | Enterococcus faecalis MIC (μg/mL) | Escherichia coli MIC (μg/mL) | Pseudomonas aeruginosa MIC (μg/mL) |

|---|---|---|---|---|

| 3-nitro-beta-ethyl-nitrostyrene | 0.5 | 0.25 | 16 | 16 |

| 4-nitro-beta-ethyl-nitrostyrene | 8 | 4 | 16 | 16 |

| 3-hydroxy-4-methoxy-beta-methyl-nitrostyrene | 16 | 16 | 128 | 256 |

| 4-hydroxy-beta-methyl-nitrostyrene | 4 | 2 | 16 | 16 |

The antimicrobial mechanism of nitrostyrene derivatives involves the reduction of the nitro group by bacterial nitroreductases, generating reactive hydroxylamine intermediates that exert cytotoxic effects [4] [5]. Structure-property-activity relationship studies reveal a clear correlation between redox potential and antibacterial activity, with compounds exhibiting more negative reduction potentials demonstrating enhanced antimicrobial efficacy [5]. The catechol functionality in 4-(2-Nitroprop-1-enyl)benzene-1,2-diol contributes additional antimicrobial properties through metal chelation and oxidative stress induction mechanisms [10].

Fluorinated beta-nitrostyrene derivatives show enhanced antimicrobial activity, with the addition of beta-substitution by methyl or bromine significantly improving efficacy against resistant microorganisms [11] [12]. The antimicrobial activity demonstrates selectivity based on lipophilicity, with optimal activity observed at logP values around 2.0 for Gram-negative bacteria, while Gram-positive bacteria show less dependence on lipophilicity parameters [11] [5].

Antileishmanial Efficacy in Protozoan Infection Models

Beta-nitrostyrene derivatives, including compounds structurally related to 4-(2-Nitroprop-1-enyl)benzene-1,2-diol, demonstrate potent antileishmanial activity against Leishmania donovani promastigotes and amastigotes [13]. Research identifies specific nitrostyrene compounds as highly effective against leishmaniasis, with some derivatives exhibiting fifty percent inhibitory concentration values in the nanomolar range comparable to standard antileishmanial drugs [13].

Table 2: Antileishmanial Activity of Beta-Nitrostyrene Derivatives

| Compound | L. donovani Promastigotes IC50 (nM) | L. donovani Amastigotes IC50 (nM) | Structural Features |

|---|---|---|---|

| 4-nitro-beta-ethyl-nitrostyrene | 23.40 ± 0.71 | 30.5 ± 3.42 | Para-nitro, ethyl substitution |

| 3-nitro-beta-ethyl-nitrostyrene | 37.83 ± 3.74 | 21.46 ± 0.96 | Meta-nitro, ethyl substitution |

| 4-methoxy-beta-methyl-nitrostyrene | 40.50 ± 1.47 | 26.43 ± 2.71 | Para-methoxy, methyl substitution |

| 4-hydroxy-beta-ethyl-nitrostyrene | 55.66 ± 2.84 | 61.63 ± 8.02 | Para-hydroxy, ethyl substitution |

| Amphotericin B (standard) | 19.60 ± 1.71 | 27.83 ± 3.26 | Reference compound |

The antileishmanial mechanism involves the bioactivation of nitrostyrene compounds by Leishmania donovani nitroreductase 1, leading to the formation of cytotoxic metabolites that form covalent adducts within the parasite [14]. Nitrostyrylthiazolidine-2,4-dione derivatives demonstrate particularly promising antileishmanial activity, with compound 14c showing an effective concentration fifty value of 7 μM and low cytotoxicity against hepatic and macrophage cell lines [14].

Structure-activity relationship analysis reveals that ethyl substitution at the beta-position enhances antileishmanial activity compared to hydrogen or methyl substitution [13]. Para-substituted compounds generally exhibit superior activity compared to meta-substituted analogues, with nitro substitution on the aromatic ring providing optimal antileishmanial efficacy [13]. The presence of hydroxyl or methoxy groups at the para-position also contributes to significant antileishmanial activity, particularly when combined with appropriate beta-substitution patterns [13].

Structure-Activity Relationships in Nitrostyrene Pharmacophores

The pharmacophore characteristics of 4-(2-Nitroprop-1-enyl)benzene-1,2-diol and related nitrostyrene derivatives demonstrate clear structure-activity relationships that govern their biological activities [4] [9] [5]. The nitrovinyl side chain attached to the aromatic ring represents an essential chemical feature for biological activity, with the conformational pattern proving critical for pharmacological efficacy [13].

Beta-methyl substitution in nitrostyrene derivatives consistently enhances antimicrobial activity compared to unsubstituted analogues, with this enhancement being particularly pronounced against Gram-positive bacteria [5]. The redox potential of nitrostyrene compounds correlates directly with biological activity, where more negative reduction potentials correspond to increased antimicrobial and antileishmanial efficacy [4] [5]. This relationship reflects the importance of the nitro group reduction in the mechanism of action for these compounds [5].

Table 3: Structure-Activity Relationships in Nitrostyrene Derivatives

| Structural Feature | Antimicrobial Activity | Antileishmanial Activity | Redox Potential Impact |

|---|---|---|---|

| Beta-methyl substitution | Enhanced vs unsubstituted | Moderate enhancement | More negative potential |

| Beta-ethyl substitution | Superior to methyl | Highest activity | Most negative potential |

| Para-nitro substitution | High activity | Excellent efficacy | Optimal reduction potential |

| Meta-nitro substitution | Good activity | Good efficacy | Favorable potential |

| Catechol functionality | Enhanced through chelation | Additional cytotoxicity | Metal coordination effects |

Aromatic substitution patterns significantly influence activity profiles, with electron-withdrawing groups such as nitro substituents enhancing biological activity compared to electron-donating groups [4] [5]. The position of substitution also affects activity, with para-substituted compounds generally demonstrating superior activity compared to meta-substituted analogues [13]. The catechol moiety in 4-(2-Nitroprop-1-enyl)benzene-1,2-diol provides additional pharmacophore elements through metal coordination and hydrogen bonding interactions that can enhance target binding and biological activity [10].